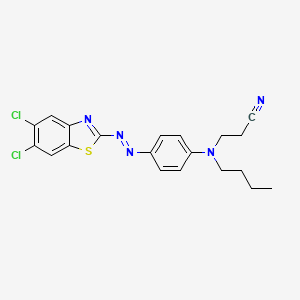

Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-

Description

The compound Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- belongs to the aromatic azo-benzothiazole family, characterized by a benzothiazole core linked to an azo group (–N=N–) and substituted with chlorine atoms at the 5,6-positions. The propanenitrile moiety is functionalized with a butylamino group, contributing to its solubility and dyeing properties. These compounds are primarily used as disperse dyes in the textile industry due to their vibrant colors and stability on synthetic fibers .

Properties

CAS No. |

61852-41-3 |

|---|---|

Molecular Formula |

C20H19Cl2N5S |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

3-[N-butyl-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |

InChI |

InChI=1S/C20H19Cl2N5S/c1-2-3-10-27(11-4-9-23)15-7-5-14(6-8-15)25-26-20-24-18-12-16(21)17(22)13-19(18)28-20/h5-8,12-13H,2-4,10-11H2,1H3 |

InChI Key |

YRHWNRQCJVPPIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves the reaction of 5,6-dichloro-2-benzothiazolyl diazonium salt with butyl-4-aminophenylpropanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various azo dyes. Its unique structure allows for the formation of stable and vibrant dyes used in different applications .

Biology: In biological research, it is used as a staining agent for various biological specimens. Its ability to bind to specific cellular components makes it valuable in histological studies .

Medicine: Although not widely used in medicine, its derivatives are being explored for potential therapeutic applications, particularly in the development of antimicrobial agents .

Industry: The primary industrial application of this compound is as a dye in the textile industry. It is used to dye synthetic fibers, providing vibrant and long-lasting colors .

Mechanism of Action

The mechanism of action of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves its ability to form stable azo bonds. These bonds allow the compound to interact with various substrates, leading to the formation of colored complexes. The molecular targets include cellular components such as proteins and nucleic acids, where the compound binds and exerts its staining effect .

Comparison with Similar Compounds

Structural Variations

The primary structural differences among analogs lie in the alkyl/aryl substituents on the amino group and halogenation patterns on the benzothiazole ring. Key examples include:

| CAS Number | Substituent on Amino Group | Benzothiazole Substitution | Molecular Formula | Molecular Weight | LogP<sup>a</sup> |

|---|---|---|---|---|---|

| 25176-89-0 | Ethylamino | 5,6-Dichloro | C18H15Cl2N5S | 400.31 | 3.72<sup>b</sup> |

| 41362-82-7 | Methylamino | 5,6-Dichloro | C17H13Cl2N5S | 386.28 | 3.50 (estimated) |

| 33979-43-0 | Acetyloxyethyl | 5,6-Dichloro | C20H18Cl2N6O3S | 493.36 | 4.08<sup>c</sup> |

| Target Compound | Butylamino | 5,6-Dichloro | C20H21Cl2N5S | 434.38 (estimated) | 4.50 (estimated) |

<sup>a</sup> LogP values indicate hydrophobicity; higher values suggest better organic solubility. <sup>b</sup> Derived from HPLC studies on ethylamino analogs . <sup>c</sup> From acetyloxyethyl analog studies .

Key Observations :

- Alkyl Chain Length : Increasing the alkyl chain (methyl → ethyl → butyl) enhances hydrophobicity (LogP), improving dye uptake in hydrophobic synthetic fibers like polyester .

- Substituent Effects : The acetyloxyethyl group (CAS 33979-43-0) introduces polarity, balancing solubility in dyeing formulations .

Spectral and Application Properties

- Color Range : The 5,6-dichloro substitution on benzothiazole produces red to maroon hues, as seen in DAPEP (CAS 25176-89-0) . Bromo or nitro substituents (e.g., CAS 28824-41-1) shift absorption spectra, yielding darker shades .

- Lightfastness : Chlorinated benzothiazoles exhibit superior lightfastness compared to nitro-substituted analogs due to reduced photodegradation .

Environmental and Regulatory Profiles

- DAPEP (ethylamino analog) was flagged under the Canadian Environmental Protection Act (CEPA) for environmental risks .

- Regulatory Status : Compounds like CAS 25176-89-0 are listed in challenge substance inventories, necessitating rigorous handling protocols .

Biological Activity

Introduction

Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a propanenitrile moiety, a butyl group, and an azo linkage to a benzothiazole derivative. Its molecular formula is C₁₅H₁₄Cl₂N₄S, and it possesses unique properties that influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has demonstrated that the incorporation of the benzothiazole moiety enhances the cytotoxic effects against several cancer cell lines, including breast and colon cancers .

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Azo compounds often display antibacterial properties due to their ability to disrupt bacterial cell membranes. In vitro studies have shown that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the dichloro-benzothiazole group may enhance this activity by increasing membrane permeability in microbial cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds similar to propanenitrile have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that propanenitrile may also possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

The biological activity of propanenitrile can be attributed to several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.

- Cell Cycle Arrest : It has been observed that similar compounds can induce G2/M phase arrest in cancer cells, preventing proliferation.

- Membrane Disruption : The structural components of the compound may facilitate interactions with lipid bilayers, leading to increased permeability and cell lysis in microbial pathogens.

Study 1: Anticancer Efficacy

In a study examining the anticancer effects of benzothiazole derivatives, researchers found that a related compound significantly inhibited the growth of human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of azo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating substantial antibacterial activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.